molecular formula C14H17NO6 B2447866 Z-Hse(Ac)-OH CAS No. 250736-85-7

Z-Hse(Ac)-OH

Cat. No.: B2447866
CAS No.: 250736-85-7
M. Wt: 295.291
InChI Key: FCZNLKPCXYTNQJ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Hse(Ac)-OH, also known as N-acetyl-L-homoserine, is a derivative of the amino acid homoserine. It is an important intermediate in the biosynthesis of essential amino acids such as methionine and threonine. This compound is often used in peptide synthesis and as a building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Hse(Ac)-OH typically involves the acetylation of L-homoserine. One common method is the reaction of L-homoserine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield N-acetyl-L-homoserine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the continuous addition of L-homoserine and acetic anhydride into the reactor, with the product being continuously removed and purified.

Chemical Reactions Analysis

Types of Reactions

Z-Hse(Ac)-OH undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-acetyl-L-homoserine lactone.

    Reduction: Reduction reactions can convert it back to L-homoserine.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: N-acetyl-L-homoserine lactone.

    Reduction: L-homoserine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Z-Hse(Ac)-OH is used as a building block for the synthesis of peptides and other complex molecules. It is also used in the study of reaction mechanisms and as a model compound in various chemical reactions.

Biology

In biological research, this compound is used to study the biosynthesis of essential amino acids. It is also used in the development of enzyme inhibitors and as a substrate in enzymatic assays.

Medicine

In medicine, this compound is explored for its potential use in drug development. It is used in the synthesis of peptide-based drugs and as a precursor for the production of bioactive compounds.

Industry

In the industrial sector, this compound is used in the production of amino acids and peptides. It is also used in the manufacture of pharmaceuticals and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

Z-Hse(Ac)-OH exerts its effects primarily through its role as an intermediate in the biosynthesis of methionine and threonine. It acts as a substrate for enzymes involved in these pathways, facilitating the conversion of homoserine to these essential amino acids. The molecular targets include enzymes such as homoserine acetyltransferase and homoserine kinase, which catalyze the acetylation and phosphorylation of homoserine, respectively.

Comparison with Similar Compounds

Similar Compounds

    L-Homoserine: The non-acetylated form of Z-Hse(Ac)-OH.

    N-acetyl-L-homoserine lactone: An oxidized derivative of this compound.

    Methionine: An essential amino acid synthesized from this compound.

    Threonine: Another essential amino acid synthesized from this compound.

Uniqueness

This compound is unique due to its acetylated structure, which imparts different chemical properties compared to its non-acetylated counterpart, L-homoserine. This acetylation makes it more reactive in certain chemical reactions and allows it to serve as a versatile intermediate in the synthesis of various compounds.

Properties

IUPAC Name

(2S)-4-acetyloxy-2-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c1-10(16)20-8-7-12(13(17)18)15-14(19)21-9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,19)(H,17,18)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZNLKPCXYTNQJ-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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